trans-N-Boc-1,4-cyclohexanediamine
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Overview
Description
trans-N-Boc-1,4-cyclohexanediamine: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is a derivative of cyclohexanediamine, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
The primary target of trans-N-Boc-1,4-cyclohexanediamine is the V1A receptor . The V1A receptor is a G protein-coupled receptor that binds vasopressin, a hormone that regulates the body’s retention of water. It plays a crucial role in maintaining homeostasis in bodily fluids .
Mode of Action
This compound interacts with the V1A receptor as an antagonist Instead, it blocks the receptor and prevents it from being activated by vasopressin .
Biochemical Pathways
By acting as an antagonist at the V1A receptor, this compound can influence the vasopressin-regulated water reabsorption pathway . This pathway is crucial for the regulation of water balance in the body .
Pharmacokinetics
It is noted that the compound is used in the development of anorally bioavailable V1A receptor antagonist , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of the V1A receptor . This inhibition can disrupt the normal function of vasopressin, potentially leading to changes in water balance in the body .
Action Environment
Like many other compounds, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
The role of trans-N-Boc-1,4-cyclohexanediamine in biochemical reactions is primarily as a precursor in the synthesis of V1A receptor antagonists
Cellular Effects
The V1A receptor antagonists it helps synthesize can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of V1A receptor antagonists, which can have various effects at the molecular level .
Dosage Effects in Animal Models
The V1A receptor antagonists it helps synthesize have been studied in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-1,4-cyclohexanediamine typically involves the reaction of trans-1,4-cyclohexanediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable solvent such as methanol . The reaction is carried out at 0°C and then stirred at room temperature for 16 hours. The product is then purified to obtain this compound with a yield of approximately 86% .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: trans-N-Boc-1,4-cyclohexanediamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino groups can be selectively deprotected under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Deprotection: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used for the deprotection of Boc groups.
Major Products:
Scientific Research Applications
Chemistry: trans-N-Boc-1,4-cyclohexanediamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has been utilized in the development of selective V1A receptor antagonists, which have potential therapeutic applications in treating conditions such as hypertension and heart failure .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require specific amine functionalities .
Comparison with Similar Compounds
trans-1,4-cyclohexanediamine: The parent compound without Boc protection.
trans-N-Boc-1,2-cyclohexanediamine: A similar compound with Boc protection on the 1,2-positions of cyclohexanediamine.
Uniqueness: trans-N-Boc-1,4-cyclohexanediamine is unique due to its specific Boc protection on the 1,4-positions, which provides distinct reactivity and stability compared to other Boc-protected cyclohexanediamines .
Properties
CAS No. |
195314-59-1 |
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Molecular Formula |
C11H23N2O2+ |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]azanium |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/p+1 |
InChI Key |
FEYLUKDSKVSMSZ-UHFFFAOYSA-O |
SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)[NH3+] |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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